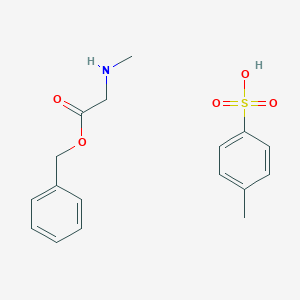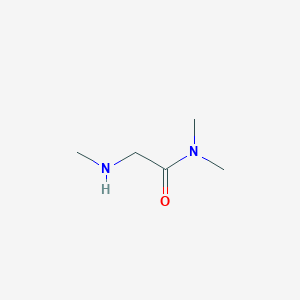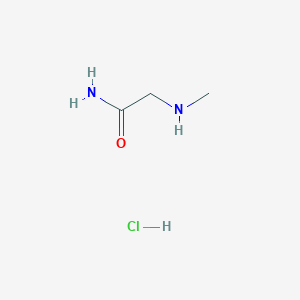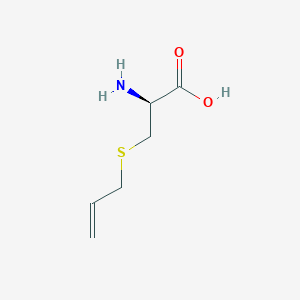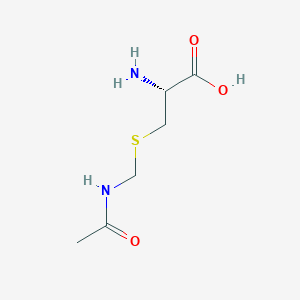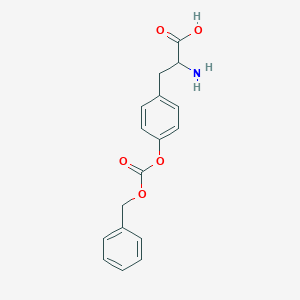
O-CBZ-L-Tyrosine
Vue d'ensemble
Description
O-CBZ-L-Tyrosine, also known as O-carbobenzyloxy-L-tyrosine, is a derivative of the amino acid tyrosine. It is characterized by the presence of a carbobenzyloxy (CBZ) protecting group attached to the hydroxyl group of the tyrosine molecule. This compound is commonly used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biochemicals.
Applications De Recherche Scientifique
O-CBZ-L-Tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a precursor for the synthesis of tyrosine-derived biomolecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is employed in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
Target of Action
O-CBZ-L-Tyrosine is a derivative of the amino acid tyrosine . Tyrosine is a non-essential amino acid that is synthesized from phenylalanine in cells . It serves as a precursor for several important substances, including epinephrine, thyroid hormones, and melanin . The primary targets of this compound are likely to be the same enzymes and pathways that interact with tyrosine.
Mode of Action
Tyrosine can undergo several types of derivatizations, including deamination via l-amino acid deaminases (l-AADs), elimination catalyzed by tyrosine ammonia lyase (TAL), and α-amino shifting . This compound, having a carbobenzyloxy (CBZ) protecting group, might interact differently with these enzymes compared to tyrosine.
Biochemical Pathways
Tyrosine is involved in several biochemical pathways. It is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Tyrosine is also a biosynthetic precursor of tocopherols, plastoquinone, and ubiquinone . Furthermore, tyrosine is used as a substrate to synthesize numerous specialized metabolites in different groups of plants .
Pharmacokinetics
Tyrosine kinase inhibitors, which are structurally similar, are known to have moderate absorption rates after oral administration, with peak plasma concentrations occurring several hours post-dose . They are extensively distributed in human tissues, including tumour tissues, and are primarily eliminated by biotransformation . The excretion of unchanged tyrosine kinase inhibitors and their metabolites occurs predominantly in the faeces .
Result of Action
Tyrosine derivatives are known to produce a variety of high-value chemicals, such as unsaturated aromatic compounds, α-hydroxy acids, and aromatic alcohols, which are commonly applied in the feed, pharmaceutical, and fine chemical industries .
Action Environment
Bacterial tyrosinases, which may interact with this compound, have been found to possess biochemical characteristics that make them more suited to applications requiring special operational conditions such as alkaline pH, high or low temperature, the presence of organic solvents, and the presence of inhibitors .
Analyse Biochimique
Biochemical Properties
O-CBZ-L-Tyrosine plays a role in various biochemical reactions. As a derivative of tyrosine, it is involved in tyrosine metabolism, which is a crucial pathway in many biological processes
Cellular Effects
Tyrosine, the parent compound, is known to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well-defined. Tyrosine and its derivatives are known to interact with biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
Studies have shown that tyrosine supplementation can impact psychophysiological parameters over time .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. It has been suggested that this compound can improve biological efficiency in an animal model of multiple sclerosis .
Metabolic Pathways
This compound is involved in the metabolic pathway of tyrosine Tyrosine metabolism is a complex process involving various enzymes and cofactors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-CBZ-L-Tyrosine typically involves the protection of the hydroxyl group of L-tyrosine with a CBZ group. The process begins with the reaction of L-tyrosine with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: O-CBZ-L-Tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The CBZ protecting group can be removed through hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst is commonly used for deprotection.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: L-Tyrosine and benzyl alcohol.
Substitution: Various substituted tyrosine derivatives.
Comparaison Avec Des Composés Similaires
N-CBZ-L-Tyrosine: Similar to O-CBZ-L-Tyrosine but with the CBZ group attached to the amino group instead of the hydroxyl group.
O-Boc-L-Tyrosine: Uses a tert-butoxycarbonyl (Boc) group for protection instead of CBZ.
O-Fmoc-L-Tyrosine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Uniqueness: this compound is unique due to its specific protection of the hydroxyl group, which allows for selective reactions at other functional groups. This makes it particularly useful in multi-step synthesis processes where selective protection and deprotection are crucial.
Propriétés
IUPAC Name |
2-amino-3-(4-phenylmethoxycarbonyloxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c18-15(16(19)20)10-12-6-8-14(9-7-12)23-17(21)22-11-13-4-2-1-3-5-13/h1-9,15H,10-11,18H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTCGTXQJMMYLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21106-04-7 | |
| Record name | NSC88500 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


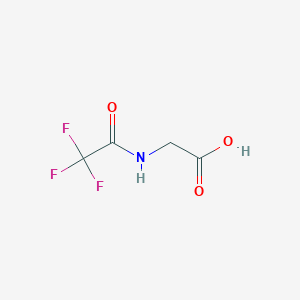

![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)

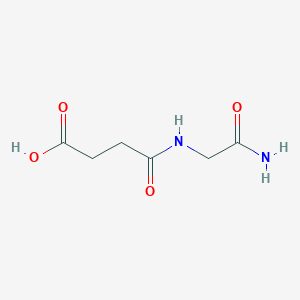
![2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-](/img/structure/B554651.png)



